4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a scaffold known for its pharmacological relevance in kinase inhibition and CNS modulation. The molecule is substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with a piperazine ring bearing a 2,5-dimethylphenyl moiety.
Properties
IUPAC Name |
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c1-17-4-5-18(2)22(14-17)28-10-12-29(13-11-28)23-21-15-27-30(24(21)26-16-25-23)19-6-8-20(31-3)9-7-19/h4-9,14-16H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQXDILIKJHZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the pyrazolopyrimidine core. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Mannich Reaction: The incorporation of the piperazine ring into biologically active compounds can be achieved through a Mannich reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Biological Studies: The compound’s interaction with various biological targets makes it a candidate for studying receptor-ligand interactions.
Pharmaceutical Development: Its potential pharmacological properties make it a candidate for drug development, particularly in the areas of neurodegenerative diseases and psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2,5-dimethylphenyl group enhances lipophilicity (logP ~5.5) compared to methoxy-substituted analogs (logP ~4.8–5.0).
- Bulky substituents (e.g., benzhydryl in 612524-02-4) drastically reduce solubility.
Biological Activity
The compound 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (referred to as "compound X" hereafter) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound X features a pyrazolo[3,4-d]pyrimidine core substituted with a piperazine ring and aromatic groups. Its molecular formula is , with a molecular weight of approximately 351.45 g/mol. The presence of the piperazine moiety is significant as it is often associated with various pharmacological properties.
The biological activity of compound X is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain kinases involved in cellular signaling pathways, which are crucial for cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : Compound X has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties by targeting viral replication processes.
Structure-Activity Relationships (SAR)
Understanding the SAR of compound X is essential for optimizing its biological activity. Modifications to the piperazine ring and the substitution patterns on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution on the piperazine ring | Alters binding affinity to target proteins |
| Variations in the methoxy group position | Impacts solubility and bioavailability |
Biological Activity Studies
Several studies have evaluated the biological activity of compound X:
- Anticancer Activity : In vitro assays demonstrated that compound X inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 50 µM, indicating moderate potency.
- Antiviral Effects : In a study focusing on dengue virus (DENV), compound X showed significant antiviral activity in human monocyte-derived dendritic cells (MDDCs), suggesting its potential as a therapeutic agent against viral infections .
- Neuroprotective Effects : Compound X was tested for neuroprotective properties in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of compound X on MDA-MB-231 breast cancer cells. The results showed that treatment with compound X led to apoptosis and cell cycle arrest at the G1 phase. The mechanism was linked to the inhibition of CDK6 activity, which is crucial for cell cycle progression .
Case Study 2: Antiviral Activity
Research conducted by Bekerman et al. demonstrated that compound X effectively inhibited DENV replication in vitro. The study utilized MDDCs to model human infection more accurately than traditional cell lines, highlighting the compound's relevance in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
